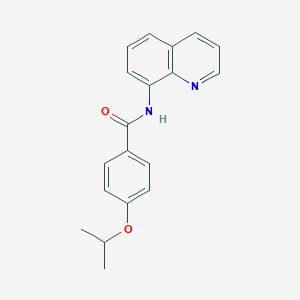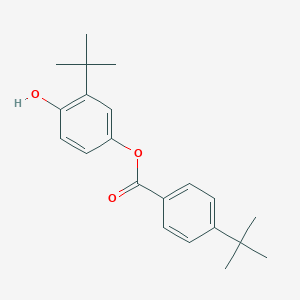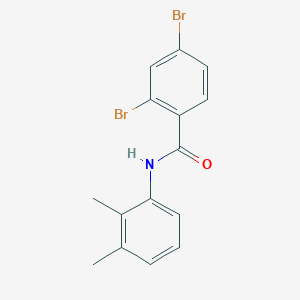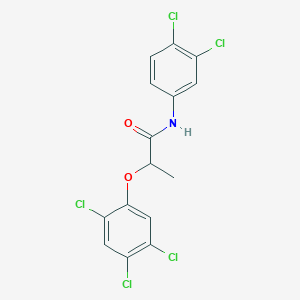
4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C19H18N2O2 It is a derivative of benzamide, featuring an isopropoxy group and a quinolinyl group attached to the benzamide core
Preparation Methods
The synthesis of 4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinolinyl derivatives.
Reduction: Reduction reactions can convert the quinolinyl group to other functional groups.
Substitution: The isopropoxy group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial chromosomes . This interaction disrupts essential cellular processes, making the compound a potential candidate for antibacterial applications.
Comparison with Similar Compounds
4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide can be compared with other similar compounds, such as:
4-isopropyl-N-8-quinolinylbenzamide: This compound has an isopropyl group instead of an isopropoxy group, which may affect its chemical reactivity and biological activity.
4-isopropoxy-N-8-quinolinylbenzene: This compound lacks the amide group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-propan-2-yloxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-13(2)23-16-10-8-15(9-11-16)19(22)21-17-7-3-5-14-6-4-12-20-18(14)17/h3-13H,1-2H3,(H,21,22) |
InChI Key |
LCEUJENGMKMWJS-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
solubility |
1.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl2-[(2,4-dibromobenzoyl)amino]benzoate](/img/structure/B310684.png)

